4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine
Description
2-Chloro-N-cyclohexyl-N-ethylacetamide (CAS: 2567-61-5) is a chloroacetamide derivative with the molecular formula C₁₀H₁₈ClNO and a molecular weight of 220.741 g/mol . Structurally, it features a chloroacetamide backbone substituted with a cyclohexyl and ethyl group on the nitrogen atom (Figure 1). This compound is commercially available as a research chemical, with pricing reflecting its specialized synthesis (e.g., 50 mg for €507) .
Properties
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-6-11(13)9-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUXIXDLSWYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387943 | |
| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50354-99-9 | |
| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of Piperidine
The piperidine-1-sulfonyl group is introduced by reacting piperidine with sulfonyl chlorides under controlled conditions. Common sulfonyl chlorides used include methanesulfonyl chloride, chloromethanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride. The choice of sulfonyl chloride influences the stability and reactivity of the sulfonyl group attached to the piperidine nitrogen.
$$
\text{Piperidine} + \text{Sulfonyl chloride} \rightarrow \text{Piperidine-1-sulfonyl derivative}
$$
- Reaction conditions typically involve a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
- Solvents like dichloromethane or tetrahydrofuran are commonly used.
- Temperature control is critical to avoid side reactions and ensure high yields.
Arylamine Functionalization
The 4-methyl-3-aminophenyl moiety is introduced either by direct sulfonylation of the corresponding aminophenyl precursor or by coupling reactions involving protected amine intermediates.
- Amine protecting groups such as t-butyloxycarbonyl (Boc), allyloxycarbonyl (Alloc), or benzyl oxycarbonyl (Cbz) are employed to prevent unwanted side reactions during sulfonylation.
- The methyl substituent at the 4-position on the phenyl ring is typically introduced via methylation reactions or by using appropriately substituted starting materials.
Protection and Deprotection Strategies
Protection of amine and hydroxyl groups is essential to achieve selective reactions:
| Protecting Group | Target Functional Group | Stability Characteristics | Common Removal Method |
|---|---|---|---|
| Boc (t-butyloxycarbonyl) | Amine | Stable under mild acidic/basic conditions | Acidic cleavage (e.g., TFA) |
| Alloc (allyloxycarbonyl) | Amine | Stable to acids, removable by Pd-catalysis | Pd(0)-catalyzed deprotection |
| Benzyl (Bn) | Alcohol or amine | Stable under acidic/basic conditions | Hydrogenolysis (Pd/C) |
| Acetyl (Ac) | Alcohol | Stable under neutral conditions | Basic hydrolysis |
These groups allow for stepwise functionalization and subsequent removal to yield the free amine or hydroxyl functionalities in the target compound.
Catalytic Cyclization and Coupling
Advanced synthetic routes involve catalytic cyclization and coupling steps to build the piperidine sulfonyl-phenylamine scaffold:
- Palladium-catalyzed allylic amination and Michael addition reactions have been employed to construct functionalized piperidines, which can be further sulfonylated.
- Organometallic chemistry approaches, such as the use of aziridines undergoing radical rearrangements or Pd-trimethylenemethane complexes, facilitate the formation of substituted piperidine rings.
- Iridium, rhodium, or ruthenium catalysts enable cyclization of ketosulfoxonium ylides to produce piperidine derivatives with high efficiency.
Representative Synthetic Scheme
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonylation of piperidine | Piperidine, p-toluenesulfonyl chloride, base (Et3N), DCM, 0-25°C | Formation of piperidine-1-sulfonyl chloride intermediate |
| 2 | Coupling with 4-methyl-3-aminophenyl precursor | Protected 4-methyl-3-aminophenyl derivative, coupling agent (e.g., EDC, HOBt) | Formation of sulfonamide linkage |
| 3 | Deprotection of amine | Acidic or Pd-catalyzed conditions depending on protecting group | Free this compound |
| 4 | Purification | Chromatography or crystallization | Pure target compound |
Research Findings and Efficiency
- The synthetic routes involving sulfonyl chlorides and protected amines provide high yields (typically 70-90%) with good selectivity and purity.
- Catalytic cyclization methods using Pd or Rh catalysts enhance the stereochemical control and functional group tolerance in piperidine synthesis, enabling efficient assembly of complex sulfonylated piperidine derivatives.
- Industrial scale processes emphasize cost-effectiveness and operational simplicity, favoring routes that minimize protecting group manipulations and avoid harsh conditions.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Sulfonylation with sulfonyl chlorides | Piperidine, sulfonyl chloride, base | Straightforward, high yield | Sensitive to moisture, requires protection of amines |
| Pd-catalyzed allylic amination | Pd catalyst, allyl bromide, amine | High regioselectivity, functional group tolerance | Requires expensive catalysts, inert atmosphere |
| Organometallic radical rearrangement | Aziridines, tri-n-butyltin hydride, AIBN | Enables complex piperidine ring formation | Radical conditions may cause side reactions |
| Ketosulfoxonium ylide cyclization | Ketosulfoxonium ylide, Ir/Rh/Ru catalyst | Efficient cyclization, stereocontrol | Specialized catalysts, sometimes low scalability |
Chemical Reactions Analysis
Functional Groups and Reaction Potential
The compound contains two key functional groups:
-
Sulfonamide (SO₂N) : Positioned at the 3-carbon of the phenylamine ring, this group is reactive under specific conditions.
-
Aniline (NH₂) : Located at the para position, this primary amine is susceptible to nucleophilic substitution reactions.
| Functional Group | Possible Reactions | Example Reagents |
|---|---|---|
| Sulfonamide (SO₂N) | Oxidation, Reduction | H₂O₂, LiAlH₄ |
| Aniline (NH₂) | Nucleophilic Substitution | Alkyl halides, acyl chlorides |
Oxidation of the Sulfonamide Group
The sulfonamide can undergo oxidation to form sulfoxides or sulfones , depending on the oxidizing agent and reaction conditions. While specific experimental data for this compound is limited in the provided sources, analogous sulfonamides typically react with agents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or neutral conditions .
Reduction of the Sulfonamide Group
Reduction of the sulfonamide group converts it to a sulfide , which may alter the compound’s physicochemical and biological properties. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for such transformations.
Substitution Reactions at the Aniline Group
The aniline group can participate in nucleophilic substitution reactions, including alkylation or acylation. For example, reaction with alkyl halides or acyl chlorides under basic conditions may yield derivatives with modified substituents. This reactivity is critical for modifying the compound’s interactions with biological targets.
Biological Interactions and Mechanism of Action
The compound’s sulfonamide group interacts with biological targets via hydrogen bonding. For instance, in protein-ligand interactions, the sulfonamide oxygen may form hydrogen bonds with amino acid residues (e.g., lysine or arginine), as observed in studies involving similar sulfonamide-containing inhibitors . This interaction enhances binding affinity and specificity, making the compound a candidate for enzyme inhibition or receptor modulation.
Structural and Synthetic Considerations
While the provided sources lack detailed synthetic pathways for this compound, its structure suggests it may be synthesized via:
-
Piperidine sulfonamide formation : Reaction of a chlorosulfonylbenzoic acid derivative with piperidine.
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Amination : Introduction of the aniline group via nucleophilic aromatic substitution or coupling reactions.
Limitations and Future Research Directions
Current data gaps include:
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Quantitative reaction kinetics (e.g., oxidation/reduction rates).
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Systematic studies of substitution reactions under varied conditions.
-
In-depth analysis of biological interactions beyond hydrogen bonding.
Further research is needed to fully characterize its reactivity and optimize its applications.
Scientific Research Applications
4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Substituent Variations and Physicochemical Properties
The substituents on the nitrogen atom critically influence the compound’s physicochemical properties and applications. Key comparisons include:
2.1.1. Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Molecular Formula: C₁₄H₂₀ClNO₂
- Key Features : Aryl (2,6-diethylphenyl) and methoxymethyl substituents.
- Applications : Widely used as a pre-emergent herbicide due to its ability to inhibit plant cell division .
- Comparison : The aromatic ring in alachlor enhances soil adsorption and target specificity, whereas 2-chloro-N-cyclohexyl-N-ethylacetamide’s aliphatic substituents may reduce environmental persistence but limit herbicidal efficacy .
2.1.2. 2-Chloro-N-phenylacetamide (NPCA)
- Molecular Formula: C₈H₈ClNO
- Key Features : Phenyl substituent.
- Structural Insights : Crystal structure analysis reveals antiparallel N–H and C=O bonds, with a dihedral angle of 16° between the amide group and phenyl ring. Hydrogen bonding forms infinite chains (N–H⋯O), enhancing thermal stability .
- Comparison : The phenyl group in NPCA allows planar stacking and stronger intermolecular interactions compared to the cyclohexyl/ethyl groups in the target compound, which introduce steric hindrance and reduce crystallinity .
2.1.3. 2-Chloro-N-(4-ethylcyclohexyl)acetamide
- Molecular Formula: C₁₀H₁₈ClNO
- Key Features : Single 4-ethylcyclohexyl substituent.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-methyl-3-(piperidine-1-sulfonyl)-phenylamine?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, sulfonation steps (e.g., using piperidine-1-sulfonyl chloride) may require controlled temperature (20–25°C) and anhydrous solvents to avoid side reactions . Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and confirm structure via H NMR (δ 7.2–7.4 ppm for aromatic protons) and IR (S=O stretch at ~1350 cm) .
Q. How does the piperidine-sulfonyl substituent influence the compound’s solubility and stability?
- Methodological Answer : The sulfonyl group increases polarity (TPSA ≈ 70 Å) and hydrogen-bond acceptor count (4–5), enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing lipid membrane permeability . Stability studies under varying pH (e.g., 2–12) and temperatures (25–60°C) should be conducted via HPLC-UV to assess degradation kinetics. Piperidine’s basicity may lead to salt formation in acidic media, altering crystallinity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : C NMR to confirm sulfonyl attachment (C-SO signal at ~55 ppm) and aromatic substitution patterns.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H] (expected m/z ≈ 295.2).
- X-ray Crystallography : For solid-state structure determination, particularly to analyze piperidine ring conformation and sulfonyl group geometry .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the sulfonyl-piperidine group. For example, the electron-withdrawing sulfonyl group may reduce basicity compared to unsubstituted phenylamine (pKa ~4.6 vs. ~4.9 for phenylamine) . Molecular docking studies can predict interactions with catalytic sites (e.g., PdAg nanoparticles in CO conversion), where the sulfonyl group may stabilize transition states via hydrogen bonding .
Q. What experimental strategies resolve contradictions in degradation pathway data for aryl-sulfonamides?
- Methodological Answer : Conflicting degradation intermediates (e.g., hydroxylated vs. ring-cleavage products) can be addressed using:
- LC-MS/MS : To identify transient intermediates (e.g., quinone imines) during ozonation or photolysis.
- Isotopic Labeling : O-tracing in ozonation experiments to confirm hydroxyl radical involvement .
- Kinetic Modeling : Compare pseudo-first-order rate constants under varying pH (e.g., pH 3 vs. 11) to elucidate dominant mechanisms (direct O attack vs. •OH radical pathways) .
Q. How does the compound’s structure impact its performance in heterogeneous catalysis?
- Methodological Answer : The piperidine-sulfonyl moiety may act as a ligand or co-catalyst. For example:
- Surface Modification : Immobilize the compound on MgO@FeO nanocomposites via sulfonyl-Fe coordination, enhancing O activation efficiency in pollutant degradation .
- Synergistic Effects : Compare catalytic activity with/without the methyl group (4-methyl vs. unsubstituted analogs) to assess steric and electronic contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
